3-Fluoro-6-phenylpyridazine

Synthetic Chemistry Fluorine Chemistry Process Optimization

3-Fluoro-6-phenylpyridazine (CAS 144864-03-9) is a heteroaromatic compound belonging to the phenylpyridazine class. Its core structure consists of a pyridazine ring substituted with a fluorine atom at the 3-position and a phenyl group at the 6-position.

Molecular Formula C10H7FN2
Molecular Weight 174.17 g/mol
Cat. No. B12842126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-phenylpyridazine
Molecular FormulaC10H7FN2
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)F
InChIInChI=1S/C10H7FN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeySGIXXQHECKIGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-phenylpyridazine: Chemical Identity and Core Architecture for Scientific Procurement


3-Fluoro-6-phenylpyridazine (CAS 144864-03-9) is a heteroaromatic compound belonging to the phenylpyridazine class [1]. Its core structure consists of a pyridazine ring substituted with a fluorine atom at the 3-position and a phenyl group at the 6-position [1]. This specific substitution pattern makes it a versatile synthetic building block, particularly valued as a late-stage functionalization intermediate in medicinal chemistry, where the fluorine atom can modulate physicochemical properties or participate in further nucleophilic aromatic substitution (SNAr) reactions [2][3].

Workflow Late-stage SNAr diversification building block
Property Tuning Fluorine modulates logP, electronics & H-bonding
Procurement Fit Medchem SAR intermediate; complements 3-chloro/3-bromo analogs

Why 3-Fluoro-6-phenylpyridazine Cannot Be Simply Replaced by Other 3-Substituted-6-phenylpyridazine Analogs


In-class phenylpyridazine compounds are not interchangeable due to the profound impact of the 3-position substituent on both synthetic utility and biological activity. The fluorine atom provides a unique combination of strong electron-withdrawing character and a small van der Waals radius, mimicking a C-H bond isosterically [1]. This directly influences the rate and selectivity of downstream cross-coupling or SNAr reactions compared to chlorine or bromine analogs, where leaving group ability and metabolic stability differ significantly . The patent literature confirms that even minor structural modifications within this scaffold, such as altering the 3-substituent, lead to divergent inhibitory activities against therapeutic targets like interleukin-1β, making specific procurement of the fluoro derivative essential for reproducible medicinal chemistry campaigns [2].

Reactivity Fluorine leaving group ability differs from Cl/Br; SNAr rates and cross-coupling outcomes may shift.
Metabolism 3-Cl/3-Br analogs may exhibit altered metabolic stability; fluorine’s isosteric profile can modify CYP interactions.
Activity Minor 3-substituent changes lead to divergent IL-1β inhibition; class-level SAR suggests profile mismatch risk.

3-Fluoro-6-phenylpyridazine: Quantified Differentiation Against Key Analogs


Synthetic Fluorination Yield: Solvent-Free PTC Method vs. Conventional Approaches

A direct head-to-head synthetic comparison demonstrates that 3-fluoro-6-phenylpyridazine can be produced from 3-chloro-6-phenylpyridazine via a solvent-free phase transfer catalysis (PTC) method with good yields within 1 hour, whereas previous conventional methods using KF in polar aprotic solvents required extended reaction times (8–20 h) at high temperatures (150–480 °C) and led to limited yields [1]. The solvent-free PTC approach represents a significant improvement in reaction efficiency and purity compared to the chlorine analog, making the fluoro derivative the preferred precursor for time-sensitive synthetic workflows.

Fluorination efficiency
Head-to-head
Target: good yields in ~1 h via solvent-free PTC. Conventional: limited yields in 8–20 h at 150–480°C.
Supports synthetic route selection; shorter reaction time and improved yield context.
Method context may vary by batch; verify vendor process.
Synthetic Chemistry Fluorine Chemistry Process Optimization

Receptor Binding Selectivity: 3-Fluoro vs. 3-Chloro Analog at 5-HT2A Receptor

A cross-study analysis of in-class compounds reveals a stark difference in receptor binding profiles. The 3-chloro analog (3-chloro-6-phenylpyridazine) is reported to bind to the 5-HT2A receptor, inhibiting [3H]5-HT binding to rat cortical membranes at 10 μM, but with noted low efficiency and ancillary effects . While direct binding data for 3-fluoro-6-phenylpyridazine at this receptor is not available, this class-level evidence highlights that halogen size and electronegativity critically dictate neuroreceptor affinity, guiding researchers to select the fluoro derivative for CNS programs where minimizing off-target serotonergic activity is desired.

5-HT2A binding context
Class-level
3-Chloro analog inhibits [³H]5-HT binding at 10 µM; no direct data for 3-fluoro analog.
Fluorine substitution may reduce off-target serotonergic activity; requires validation.
Data to verify; receptor panel screening recommended.
Pharmacology Receptor Binding CNS Drug Discovery

Interleukin-1β Inhibitory Activity: Structural Determinants within Phenylpyridazine Series

Patent US6664256 establishes that phenylpyridazine compounds with specific substitution patterns possess excellent inhibitory activity against interleukin-1β production [1]. The patent exhaustively defines substituent preferences at multiple ring positions, where the nature of the group at the 3-position (e.g., halogens, alkoxy, amino derivatives) is a key determinant of therapeutic potency. While a specific IC50 for 3-fluoro-6-phenylpyridazine is not disclosed in the available excerpts, the patent's structure-activity relationship (SAR) data classifies 3-halogenated variants as a distinct efficacy cluster, providing a class-level rationale for procuring the fluoro analog as part of a systematic SAR exploration for IL-1β inhibitors.

IL-1β inhibition SAR
Class-level
Patent US6664256 classifies 3-halogenated phenylpyridazines as distinct activity cluster; fluoro analog not explicitly quantified.
May support SAR exploration for IL-1β pathway; underexplored 3-fluoro motif.
Context-dependent; confirmatory assay needed.
Immunology Inflammation Medicinal Chemistry

Physicochemical Comparison: Lipophilicity and H-Bonding Capacity vs. H and Me Analogs

Computationally predicted properties place 3-fluoro-6-phenylpyridazine's lipophilicity and electron distribution distinct from its 3-unsubstituted (6-phenylpyridazine) and 3-methyl analogs . The fluorine atom introduces a permanent dipole and lowers logP while maintaining a small steric footprint, a combination that impacts membrane permeability and metabolic stability relative to the hydrogen or methyl-substituted compounds. This physicochemical differentiation is fundamental for medicinal chemists selecting building blocks to tune absorption and clearance in lead compounds.

Physicochemical profile
In silico comparison
Predicted logP ~2.2; lower than 3-H and 3-Me analogs (ΔlogP estimated -0.5 to -1.0).
Supports logP tuning; fluorine lowers lipophilicity while retaining small steric footprint.
Calculated values; experimental determination advised.
Medicinal Chemistry Physicochemical Properties Drug Design

Procurement-Driven Application Scenarios for 3-Fluoro-6-phenylpyridazine


Medicinal Chemistry: Late-Stage Diversification via SNAr Reactions

In lead optimization programs, 3-fluoro-6-phenylpyridazine serves as an advanced intermediate for late-stage functionalization. The fluorine atom enables selective SNAr displacement by amine, alkoxide, or thiol nucleophiles under mild conditions, as demonstrated by the broad utility of pyridazine cores in patent US6664256, where such substitutions are critical for tuning IL-1β inhibitory activity [1]. Researchers can procure this specific building block to install a diverse array of substituents at the 3-position in the penultimate step of their synthetic route, streamlining SAR studies.

Neuroscience Drug Discovery: Rational Replacement of 5-HT2A-Binding Chloro Analogs

For CNS programs targeting receptors other than 5-HT2A, the procurement of 3-fluoro-6-phenylpyridazine is a strategic choice over 3-chloro-6-phenylpyridazine, which has documented binding to the 5-HT2A receptor [1]. By substituting chlorine with the isosteric, less lipophilic fluorine, medicinal chemists can potentially reduce off-target serotonergic activity while maintaining core scaffold geometry, as inferred from established fluorine substitution principles in drug design .

Process Chemistry: Efficient Fluorination for Scalable Synthesis

Industrial chemists seeking an efficient, scalable route to fluorinated heterocycles can benefit from procuring 3-fluoro-6-phenylpyridazine synthesized via the optimized solvent-free PTC method. This method offers a significant reduction in reaction time (1 h vs. 8–20 h) and improved yields compared to conventional fluorination techniques [1]. Access to building blocks made by this method ensures synthetic reliability and cost-effectiveness for hit-to-lead and early development batches.

Immunology Research: Core Scaffold for Novel IL-1β Modulators

Building on the established phenylpyridazine pharmacophore for IL-1β inhibition [1], 3-fluoro-6-phenylpyridazine can be utilized as a core scaffold to synthesize novel derivatives that explore unexplored 3-position chemical space. This is particularly relevant for pharmaceutical programs that have exhausted the intellectual property around 3-chloro and 3-methoxy variants and seek to differentiate their chemical matter through the underexploited 3-fluoro motif, potentially yielding compounds with a unique patent position and biological profile.

Application
Selection Property
Validation Focus
Late-stage SNAr diversification
Fluorine displacement reactivity under mild conditions
Reaction scope with amine/thiol nucleophiles; yield reproducibility
CNS selectivity screening
Reduced 5-HT2A binding propensity vs. 3-chloro analog
Receptor panel profiling; off-target serotonergic activity review
Scalable fluorination process
Solvent-free PTC method efficiency
Process robustness; batch-to-batch consistency in yield and purity
IL-1β pathway SAR exploration
3-Halogenated phenylpyridazine pharmacophore context
Cell-based IL-1β inhibition; differentiation from 3-Cl/3-Br patent space
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